molecular formula C9H10BrNO2 B15249553 3-Amino-2-(3-bromophenyl)propanoic acid CAS No. 1017788-27-0

3-Amino-2-(3-bromophenyl)propanoic acid

Cat. No.: B15249553
CAS No.: 1017788-27-0
M. Wt: 244.08 g/mol
InChI Key: GVIOMYJBOBTPKQ-UHFFFAOYSA-N
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Description

3-Amino-2-(3-bromophenyl)propanoic acid is a synthetic brominated phenylalanine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol. Its structure features an amino group at position 3 and a 3-bromophenyl group at position 2 of the propanoic acid backbone. This compound is of interest in medicinal chemistry and peptide synthesis due to the electron-withdrawing bromine atom, which may enhance binding affinity or alter metabolic stability in drug candidates .

Properties

CAS No.

1017788-27-0

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-amino-2-(3-bromophenyl)propanoic acid

InChI

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI Key

GVIOMYJBOBTPKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(3-bromophenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for 3-Amino-2-(3-bromophenyl)propanoic acid are not widely documented, the general approach involves large-scale synthesis using similar starting materials and reaction conditions as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Amino-2-(3-bromophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogs

Structural Isomers

(R)-2-Amino-3-(3-bromophenyl)propanoic Acid
  • Structure: Amino group at position 2, 3-bromophenyl at position 3.
  • Molecular Weight : 244.09 g/mol (identical to the target compound).
  • Properties: High purity (>98%) and enantiomeric specificity, as noted in its certificate of analysis (COA). This isomer is used in chiral synthesis and biochemical studies .
(S)-2-Amino-3-(4-bromophenyl)propanoic Acid
  • Structure : Bromine at the para position of the phenyl ring.
  • Molecular Weight : 244.09 g/mol.
  • Properties : Storage at 2–8°C indicates lower thermal stability compared to meta-substituted analogs. The para-bromo substitution may reduce steric hindrance in reactions, as seen in Ni(II)-Schiff base complexes, where para-bromo derivatives exhibited lower yields (79.3%) compared to meta-bromo analogs (92.4%) .

Functional Group Analogs

2-Amino-3-(methylamino)-propanoic Acid (BMAA)
  • Structure: Methylamino group replaces the bromophenyl moiety.
  • Molecular Weight : 118.14 g/mol.
  • Biological Activity: Neurotoxic excitatory amino acid linked to neurodegenerative diseases. Exhibits low blood-brain barrier permeability (permeability-surface area product: 2–5 × 10⁻⁵ mL/s/g), requiring high doses (>100 mg/kg) for toxic effects .
  • Contrast : The absence of an aromatic ring and bromine reduces molecular weight and hydrophobicity, drastically altering pharmacokinetics compared to brominated phenylalanine derivatives.
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic Acid
  • Structure : Diiodo and hydroxy substituents on the phenyl ring.
  • Molecular Weight : 448.99 g/mol.
  • Properties : Enhanced molecular weight and polarity due to iodine and hydroxyl groups. Used in laboratory settings but poses distinct handling hazards compared to brominated analogs .

Halogenated Propanoic Acid Derivatives

3-(3-Bromo-2-fluorophenyl)propanoic Acid
  • Structure : Bromine and fluorine substituents on the phenyl ring.
  • Molecular Weight : 247.06 g/mol.
  • Properties: Fluorine’s electronegativity increases acidity (pKa ~2.5–3.0), making this compound more reactive in esterification or amidation reactions compared to non-fluorinated analogs .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
3-Amino-2-(3-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 3-Bromo (meta), amino at C3 Peptide synthesis, chiral intermediates
(R)-2-Amino-3-(3-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 3-Bromo (meta), amino at C2 High-purity enantiomer for research
(S)-2-Amino-3-(4-bromophenyl)propanoic acid C₉H₁₀BrNO₂ 244.09 4-Bromo (para), amino at C2 Lab chemical, lower thermal stability
BMAA C₄H₁₀N₂O₂ 118.14 Methylamino group Neurotoxin, limited BBB permeability
3-(3-Bromo-2-fluorophenyl)propanoic acid C₉H₈BrFO₂ 247.06 Bromo (meta), fluoro (ortho) Enhanced acidity, synthetic precursor

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